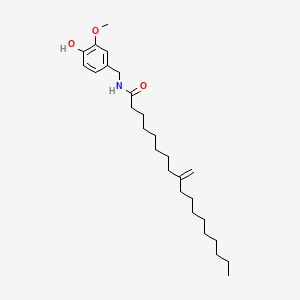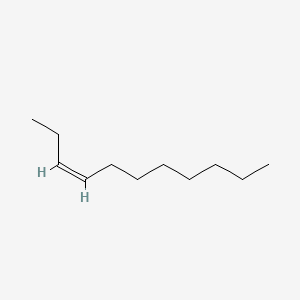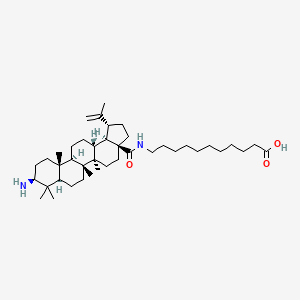
2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)- is a compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrrolidinone ring fused with a piperazine moiety, which is further substituted with a 3-chlorophenyl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.
准备方法
The synthesis of 2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-pyrrolidinone with 1-(3-chlorophenyl)piperazine in the presence of a suitable catalyst. The reaction conditions typically include heating the reactants in a solvent such as ethanol or methanol under reflux . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
化学反应分析
2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles like amines or thiols.
科学研究应用
2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.
作用机制
The mechanism of action of 2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and receptor activity. This interaction can lead to various pharmacological effects, such as anxiolytic, antidepressant, and antipsychotic activities .
相似化合物的比较
2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)- can be compared with other similar compounds, such as:
2-Pyrrolidinone: A simpler analog without the piperazine and chlorophenyl substituents, used as a solvent and intermediate in organic synthesis.
1-(3-Chlorophenyl)piperazine: A compound with similar structural features but lacking the pyrrolidinone ring, known for its psychoactive properties.
N-Phenylpiperazine: Another related compound with a phenyl group instead of the chlorophenyl group, used in medicinal chemistry for its diverse biological activities.
The uniqueness of 2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)- lies in its combined structural features, which contribute to its distinct pharmacological profile and potential therapeutic applications.
属性
CAS 编号 |
88514-32-3 |
|---|---|
分子式 |
C15H20ClN3O |
分子量 |
293.79 g/mol |
IUPAC 名称 |
1-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H20ClN3O/c16-13-3-1-4-14(11-13)18-9-7-17(8-10-18)12-19-6-2-5-15(19)20/h1,3-4,11H,2,5-10,12H2 |
InChI 键 |
CNYZDXYMZMJLBT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















